5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

PDK1 inhibition Cancer metabolism Kinase inhibitor

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-33-7) is a 5-aryl-substituted 3-amino-1,2,4-triazine derivative featuring a 3,4-dimethylphenyl moiety at the 5-position and a free amine at the 3-position. This heterocyclic scaffold belongs to a privileged class of kinase inhibitor building blocks that have demonstrated potent, subtype-selective inhibition of pyruvate dehydrogenase kinase (PDK) isoforms at sub-micromolar to nanomolar concentrations.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 1094385-33-7
Cat. No. B1521704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
CAS1094385-33-7
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=NC(=N2)N)C
InChIInChI=1S/C11H12N4/c1-7-3-4-9(5-8(7)2)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15)
InChIKeyPYUINXLDECWNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-33-7): A Regioselectively Synthesized 3-Amino-1,2,4-triazine Scaffold for Kinase-Targeted Drug Discovery


5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS 1094385-33-7) is a 5-aryl-substituted 3-amino-1,2,4-triazine derivative featuring a 3,4-dimethylphenyl moiety at the 5-position and a free amine at the 3-position. This heterocyclic scaffold belongs to a privileged class of kinase inhibitor building blocks that have demonstrated potent, subtype-selective inhibition of pyruvate dehydrogenase kinase (PDK) isoforms at sub-micromolar to nanomolar concentrations [1]. The compound is synthesized with >95% regioselectivity via condensation of α,α-dibromoketone-derived ketoaminals with aminoguanidine, making it a structurally defined isomer suitable for fragment-based drug discovery and structure–activity relationship (SAR) campaigns [2]. With a molecular formula of C₁₁H₁₂N₄ and a molecular weight of 200.24 g/mol, the compound is commercially available at ≥95% purity from multiple suppliers .

Why Generic 1,2,4-Triazin-3-amines Cannot Substitute 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in PDK-Targeted and Fragment-Based Programs


The 1,2,4-triazin-3-amine scaffold is not a monolithic chemical class; the nature and position of aryl substituents profoundly modulate kinase inhibitory potency, isoform selectivity, and physicochemical properties. The unsubstituted parent 3-amino-1,2,4-triazine (CAS 1120-99-6) inhibits nitric oxide synthase (NOS) with an IC₅₀ of approximately 410 nM but shows no reported PDK inhibitory activity [1]. In contrast, 5-aryl-3-amino-1,2,4-triazine derivatives—exemplified by 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine—achieve PDK1 IC₅₀ values in the 0.01–0.1 µM range, representing a >10- to 100-fold improvement over the clinical-stage PDK inhibitor dichloroacetic acid (DCA, IC₅₀ > 1 µM) [2]. The 3,4-dimethyl substitution pattern on the 5-phenyl ring further differentiates this compound from the simpler 5-phenyl analog (CAS 942-60-9) by reducing topological polar surface area (TPSA: 53.6 Ų vs. 64.7 Ų), which is predictive of superior passive membrane permeability [3]. These structure-dependent performance gaps mean that substituting a generic or unsubstituted 1,2,4-triazin-3-amine for this specific derivative carries a high risk of losing PDK1 potency, selectivity, and cellular penetration.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine


PDK1 Enzymatic Inhibition Potency: Class-Level Superiority Over Clinical Reference Inhibitors DCA and DAP

In a direct enzymatic assay against isolated PDK1 isoform, 3-amino-1,2,4-triazine derivatives—of which 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine is a representative member—exhibited IC₅₀ values ranging from 0.01 to 0.1 µM. Under identical experimental conditions, the reference PDK inhibitors dichloroacetic acid (DCA) showed an IC₅₀ > 1 µM and dichloroacetophenone (DAP) displayed significantly weaker inhibition. This corresponds to at least a 10- to 100-fold improvement in enzymatic potency for the triazine class over the clinically evaluated benchmark DCA [1].

PDK1 inhibition Cancer metabolism Kinase inhibitor

PDK1 vs. PDK2 Isoform Selectivity: Class-Level Preferential Inhibition Evidence

Across a library of 3-amino-1,2,4-triazine derivatives screened at 1.5 µM against all four PDK isoforms (PDK1–4), all compounds were barely effective in blocking PDK2 activity while several completely suppressed PDK1 enzymatic activity. This isoform-selectivity profile is a conserved feature of the 5-aryl-3-amino-1,2,4-triazine scaffold and is directly attributable to the ATP-competitive binding mode within the PDK1 active site [1]. The 3,4-dimethylphenyl substituent at the 5-position is expected to further enhance this selectivity through steric and hydrophobic complementarity with the PDK1 ATP-binding pocket.

PDK isoform selectivity Kinase selectivity Cancer metabolism

Synthesis Regioselectivity: >95% Isomeric Purity Achievable via Validated Condensation Protocol

The condensation of α,α-dibromoketone-derived ketoaminals with aminoguanidine in methanol/acetic acid affords 5-substituted-3-amino-1,2,4-triazines with >95% regioselectivity and 45–76% isolated yield. This protocol ensures that the desired 5-aryl-3-amino isomer—rather than the alternative 6-aryl or other regioisomeric products—is obtained as the predominant species, eliminating the need for difficult chromatographic separation of positional isomers [1]. For the specific substrate 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine, this method provides a scalable, reproducible route to material of defined regiochemical identity, which is critical for SAR integrity in lead optimization programs.

Regioselective synthesis Triazine chemistry Building block

Enhanced Predicted Membrane Permeability: TPSA Advantage Over 5-Phenyl Analog

The topological polar surface area (TPSA) of 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine is calculated as 53.60 Ų, compared to 64.69 Ų for the analogous 5-phenyl-1,2,4-triazin-3-amine (CAS 942-60-9). This ~11 Ų reduction in TPSA is attributable to the additional methyl groups on the phenyl ring, which increase hydrophobic surface area without introducing hydrogen-bond donors or acceptors. In drug discovery, compounds with TPSA < 140 Ų are generally considered to have good oral bioavailability, and values below 60 Ų are associated with excellent CNS penetration potential [1]. The dimethylphenyl derivative therefore offers a measurable physicochemical advantage for programs targeting intracellular or CNS kinase targets.

Physicochemical properties Membrane permeability Drug-likeness

c-Met Kinase Inhibitory Potential: Scaffold Validation in Oncology Target Space

The 1,2,4-triazin-3-amine scaffold has been independently validated as a c-Met kinase inhibitory chemotype through target identification and lead optimization studies. Compound NCI 748494/1, a 1,2,4-triazine derivative, demonstrated c-Met kinase inhibition with an IC₅₀ of 31.70 µM in an in vitro kinase assay, and subsequent fragment growth optimization yielded derivatives with cytotoxic IC₅₀ values in the 0.02–0.06 µM range against cancer cell lines [1]. The 5-aryl substitution pattern—with the 3,4-dimethylphenyl group at the 5-position—positions the compound for similar fragment elaboration strategies targeting the c-Met ATP-binding pocket, leveraging the triazine core's established hydrogen-bonding interactions with the hinge region.

c-Met kinase Antitumor activity Fragment-based drug design

Precision Application Scenarios for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Based on Quantitative Differentiation Evidence


PDK1-Targeted Cancer Metabolism Drug Discovery Programs

This compound serves as a core scaffold for designing PDK1-selective inhibitors with nanomolar potency, as demonstrated by the class-level IC₅₀ range of 0.01–0.1 µM against isolated PDK1—representing at least a 10-fold improvement over the clinical reference DCA (IC₅₀ > 1 µM) [1]. The scaffold's built-in selectivity for PDK1 over PDK2 at 1.5 µM screening concentrations minimizes off-target metabolic effects, making it an ideal starting point for medicinal chemistry campaigns targeting KRAS-mutant pancreatic ductal adenocarcinoma and other glycolytically addicted tumors. The 3-amino group provides a synthetic handle for further derivatization, while the 3,4-dimethylphenyl moiety can be systematically varied to probe SAR around the PDK1 ATP-binding pocket.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a molecular weight of 200.24 g/mol and a TPSA of 53.60 Ų—significantly lower than the 5-phenyl analog's 64.69 Ų [1]—this compound satisfies both the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3) and the physicochemical requirements for CNS drug-likeness. Its synthesis with >95% regioselectivity ensures a structurally unambiguous fragment that can be reliably elaborated via the free 3-amino group or through electrophilic substitution at the triazine 6-position. The validated c-Met and PDK1 inhibitory potential of the triazine scaffold [2][3] provides multiple avenues for fragment growth and target hopping, reducing the risk of early-stage attrition.

c-Met Kinase Inhibitor Lead Optimization for Oncology Indications

The 1,2,4-triazin-3-amine scaffold has been validated as a c-Met kinase inhibitory chemotype, with optimized derivatives achieving cytotoxic IC₅₀ values of 0.02–0.06 µM against cancer cell lines—a >500-fold improvement over the initial scaffold hit (IC₅₀ = 31.70 µM) [1]. 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine can be used as a starting fragment for structure-guided design targeting the c-Met ATP-binding site, with the 3,4-dimethylphenyl substituent serving as a lipophilic anchor that can be further optimized to exploit the deep hydrophobic back pocket characteristic of type II kinase inhibitors. The compound's favorable TPSA profile suggests that elaborated derivatives may retain acceptable permeability, a common liability in type II c-Met inhibitor programs.

Chemical Biology Probe Development for PDK1/PDH Axis Investigation

For academic and industrial groups studying the metabolic rewiring of cancer cells through the PDK/PDH axis, this compound provides a structurally defined, commercially available building block with established class-level PDK1 inhibitory activity. The demonstrated selectivity for PDK1 over PDK2 [1] supports its use as a scaffold for developing chemical probes that can dissect the specific contributions of PDK1 versus PDK2 to the Warburg effect in different cancer contexts. The compound's lower TPSA relative to the 5-phenyl analog [2] also makes it more suitable for intracellular target engagement studies, where passive membrane permeability is a prerequisite for robust cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.